1: Guerzoni S, Pellesi L, Pini LA, Caputo F. Drug-drug interactions in the treatment for alcohol use disorders: A comprehensive review. Pharmacol Res. 2018 Apr 30;133:65-76. doi: 10.1016/j.phrs.2018.04.024. [Epub ahead of print] Review. PubMed PMID: 29719204.
2: Uhari-Väänänen J, Raasmaja A, Bäckström P, Oinio V, Carroll FI, Airavaara M, Kiianmaa K, Piepponen P. The κ-opioid receptor antagonist JDTic decreases ethanol intake in alcohol-preferring AA rats. Psychopharmacology (Berl). 2018 May;235(5):1581-1591. doi: 10.1007/s00213-018-4868-x. Epub 2018 Feb 28. PubMed PMID: 29492614.
3: Barrio P, Ortega L, Guardia J, Roncero C, Yuguero L, Gual A. Reply to Braillon et al.: Nalmefene Phase IV Study: A Seeding Flying in the Face of Evidence? Clin Drug Investig. 2018 Apr;38(4):387-388. doi: 10.1007/s40261-018-0625-5. PubMed PMID: 29480453.
4: Khouri C, Arbib F, Revol B, Pepin JL, Tamisier R. Severe central sleep apnoea associated with nalmefene: a case report. Br J Clin Pharmacol. 2018 May;84(5):1075-1076. doi: 10.1111/bcp.13547. Epub 2018 Feb 26. PubMed PMID: 29479731; PubMed Central PMCID: PMC5903229.
5: Braillon A, Taiebi F, Bernoussi A. Nalmefene Phase IV Study: A Seeding Flying in the Face of Evidence? Clin Drug Investig. 2018 Apr;38(4):385-386. doi: 10.1007/s40261-018-0628-2. PubMed PMID: 29476330.
6: Donoghue K. Commentary on Palpacuer et al. (2018): Do small effects on total alcohol consumption translate into clinical practice? Addiction. 2018 Feb;113(2):238-239. doi: 10.1111/add.14081. PubMed PMID: 29314404.
7: Urbanoski K, Cheng J, Rehm J, Kurdyak P. Frequent use of emergency departments for mental and substance use disorders. Emerg Med J. 2018 Apr;35(4):220-225. doi: 10.1136/emermed-2015-205554. Epub 2018 Jan 8. PubMed PMID: 29311114.
8: Spanagel R. Animal models of addiction. Dialogues Clin Neurosci. 2017 Sep;19(3):247-258. PubMed PMID: 29302222; PubMed Central PMCID: PMC5741108.
9: Litten RZ, Falk DE, Ryan ML, Fertig J, Leggio L. Advances in Pharmacotherapy Development: Human Clinical Studies. Handb Exp Pharmacol. 2018 Jan 3. doi: 10.1007/164_2017_79. [Epub ahead of print] PubMed PMID: 29294197.
10: Wu Q, Chen X, Wang J, Sun P, Weng M, Chen W, Sun Z, Zhu M, Miao C. Nalmefene attenuates malignant potential in colorectal cancer cell via inhibition of opioid receptor. Acta Biochim Biophys Sin (Shanghai). 2018 Feb 1;50(2):156-163. doi: 10.1093/abbs/gmx131. PubMed PMID: 29267844.
11: Salimi V, Mirzaei H, Ramezani A, Tahamtan A, Jamali A, Shahabi S, Golaram M, Minaei B, Gharagozlou MJ, Mahmoodi M, Bont L, Shokri F, Mokhtari-Azad T. Blocking of opioid receptors in experimental formaline-inactivated respiratory syncytial virus (FI-RSV) immunopathogenesis: from beneficial to harmful impacts. Med Microbiol Immunol. 2018 Apr;207(2):105-115. doi: 10.1007/s00430-017-0531-0. Epub 2017 Dec 18. PubMed PMID: 29256094.
12: Antonelli M, Ferrulli A, Sestito L, Vassallo GA, Tarli C, Mosoni C, Rando MM, Mirijello A, Gasbarrini A, Addolorato G. Alcohol addiction - the safety of available approved treatment options. Expert Opin Drug Saf. 2018 Feb;17(2):169-177. doi: 10.1080/14740338.2018.1404025. Epub 2017 Nov 20. Review. PubMed PMID: 29120249.
13: Millier A, Laramée P, Rahhali N, Aballéa S, Daeppen JB, Rehm J, Toumi M. Cost-Effectiveness of Nalmefene Added to Psychosocial Support for the Reduction of Alcohol Consumption in Alcohol-Dependent Patients With High/Very High Drinking Risk Levels: A Microsimulation Model. J Stud Alcohol Drugs. 2017 Nov;78(6):867-876. PubMed PMID: 29087821.
14: Barrio P, Ortega L, Guardia J, Roncero C, Yuguero L, Gual A. Who Receives Nalmefene and How Does It Work in the Real World? A Single-Arm, Phase IV Study of Nalmefene in Alcohol Dependent Outpatients: Baseline and 1-Month Results. Clin Drug Investig. 2018 Feb;38(2):147-155. doi: 10.1007/s40261-017-0590-4. PubMed PMID: 29080208.
15: Coppola M, Mondola R. Opioid receptor antagonists in the treatment of pathological gambling. J Opioid Manag. 2017 Jul/Aug;13(4):205-206. doi: 10.5055/jom.2017.0388. PubMed PMID: 28983886.
16: Palpacuer C, Duprez R, Huneau A, Locher C, Boussageon R, Laviolle B, Naudet F. Pharmacologically controlled drinking in the treatment of alcohol dependence or alcohol use disorders: a systematic review with direct and network meta-analyses on nalmefene, naltrexone, acamprosate, baclofen and topiramate. Addiction. 2018 Feb;113(2):220-237. doi: 10.1111/add.13974. Epub 2017 Sep 20. Review. PubMed PMID: 28940866.
17: Pujol CN, Paasche C, Laprevote V, Trojak B, Vidailhet P, Bacon E, Lalanne L. Cognitive effects of labeled addictolytic medications. Prog Neuropsychopharmacol Biol Psychiatry. 2018 Feb 2;81:306-332. doi: 10.1016/j.pnpbp.2017.09.008. Epub 2017 Sep 14. Review. PubMed PMID: 28919445.
18: Johansen KGV, Tarp S, Astrup A, Lund H, Pagsberg AK, Christensen R. Harms associated with taking nalmefene for substance use and impulse control disorders: A systematic review and meta-analysis of randomised controlled trials. PLoS One. 2017 Aug 29;12(8):e0183821. doi: 10.1371/journal.pone.0183821. eCollection 2017. Review. PubMed PMID: 28850596; PubMed Central PMCID: PMC5574613.
19: Callaghan CK, Rouine J, Dean RL, Knapp BI, Bidlack JM, Deaver DR, O'Mara SM. Antidepressant-like effects of 3-carboxamido seco-nalmefene (3CS-nalmefene), a novel opioid receptor modulator, in a rat IFN-α-induced depression model. Brain Behav Immun. 2018 Jan;67:152-162. doi: 10.1016/j.bbi.2017.08.016. Epub 2017 Aug 24. PubMed PMID: 28844812.
20: Lescut C, Gaboriau L, Carton L, Rolland B. Naltrexone- or Nalmefene-Related Buprenorphine Withdrawal: Treat It With… More Buprenorphine. J Clin Psychopharmacol. 2017 Oct;37(5):631-633. doi: 10.1097/JCP.0000000000000763. PubMed PMID: 28806388.